Cumyl-thpinaca

Vue d'ensemble

Description

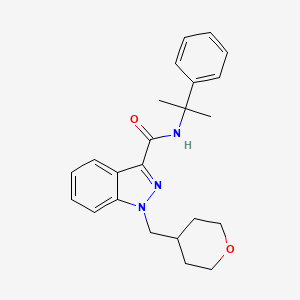

Cumyl-thpinaca, also known as SGT-42, is a synthetic cannabinoid belonging to the indazole-3-carboxamide class. It acts as a potent agonist for cannabinoid receptors, particularly the CB1 and CB2 receptors. This compound has gained attention due to its high potency and selectivity for these receptors .

Applications De Recherche Scientifique

Cumyl-thpinaca has several scientific research applications, including:

Analyse Biochimique

Biochemical Properties

Cumyl-THPINACA interacts with the cannabinoid receptors CB1 and CB2 . It displays a 10-fold greater affinity for the central CB1 receptor (Ki = 0.9 nM) than that of JWH 018 .

Cellular Effects

This compound acts as a potent agonist for the cannabinoid receptors, influencing cell function by impacting cell signaling pathways

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the cannabinoid receptors CB1 and CB2 This binding interaction leads to activation of these receptors, influencing cellular processes

Metabolic Pathways

This compound is known to be metabolized, with the involvement of mainly CYP3A4 and CYP3A5 in the metabolism of this substance noted. For this compound, there is also additional involvement (to a lesser extent) of CYP2C8, CYP2C9, and CYP2C19 .

Méthodes De Préparation

Cumyl-thpinaca is synthesized through a series of chemical reactions involving the formation of the indazole-3-carboxamide core structure. The synthetic route typically involves the following steps:

Formation of the Indazole Core: The synthesis begins with the formation of the indazole core through cyclization reactions.

Carboxamide Formation: The indazole core is then functionalized with a carboxamide group.

Addition of the Cumyl Group: The final step involves the addition of the cumyl group to the carboxamide, resulting in the formation of this compound.

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods often utilize automated systems and advanced purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Cumyl-thpinaca undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated metabolites.

Reduction: Reduction reactions can convert this compound into its reduced forms, although these reactions are less common.

Substitution: The compound can undergo substitution reactions, particularly at the indazole ring, leading to the formation of various analogs.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are hydroxylated and reduced metabolites.

Mécanisme D'action

Cumyl-thpinaca exerts its effects by acting as a potent agonist for the CB1 and CB2 cannabinoid receptors. Upon binding to these receptors, it activates intracellular signaling pathways, leading to various physiological effects. The compound has a higher selectivity for the CB1 receptor, which is primarily responsible for its psychoactive effects .

Comparaison Avec Des Composés Similaires

Cumyl-thpinaca is similar to other synthetic cannabinoids such as Cumyl-pinaca, Cumyl-5F-pinaca, and Cumyl-pica. it is unique due to its high potency and selectivity for the CB1 receptor . This makes it a valuable compound for research and development in the field of synthetic cannabinoids.

Similar Compounds

- Cumyl-pinaca

- Cumyl-5F-pinaca

- Cumyl-pica

- Cumyl-5F-pica

- Cumyl-bica

- Cumyl-5F-p7aica

This compound’s unique properties and high potency make it a significant compound in the study of synthetic cannabinoids and their effects on the human body.

Propriétés

IUPAC Name |

1-(oxan-4-ylmethyl)-N-(2-phenylpropan-2-yl)indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c1-23(2,18-8-4-3-5-9-18)24-22(27)21-19-10-6-7-11-20(19)26(25-21)16-17-12-14-28-15-13-17/h3-11,17H,12-16H2,1-2H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINCNLQQLQFMRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CC4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401032565 | |

| Record name | CUMYL-THPINACA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400742-50-8 | |

| Record name | N-(1-Methyl-1-phenylethyl)-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CUMYL-THPINACA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CUMYL-THPINACA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CUMYL-THPINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R5GTC3QVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the major metabolic pathways of Cumyl-THPINACA identified in in vitro studies?

A2: In vitro studies utilizing human liver microsomes have revealed that this compound undergoes extensive phase I metabolism [, ]. The primary metabolic pathways include mono-, di-, and tri-hydroxylation. A characteristic di-hydroxylated metabolite has been identified as a potential biomarker for this compound consumption [].

Q2: Which cytochrome P450 (CYP) enzymes are primarily involved in the metabolism of this compound?

A3: Research suggests that CYP3A4 and CYP3A5 are the major enzymes involved in the metabolism of this compound []. Additionally, CYP2C8, CYP2C9, and CYP2C19 might play a minor role in its metabolism. The involvement of multiple CYP enzymes suggests a lower likelihood of significant drug-drug interactions stemming from a single CYP enzyme pathway.

Q3: Has the structure of any specific this compound metabolite been definitively determined, and if so, how?

A4: Yes, the structure of a mono-hydroxylated metabolite of this compound has been definitively determined []. Researchers achieved this by chemically synthesizing all three possible mono-hydroxylated isomers (ortho, meta, and para positions on the cumyl moiety) and comparing them to the metabolite produced in microsomal reactions using liquid chromatography-quadrupole time-of-flight mass spectrometry. This rigorous approach allowed for the unambiguous identification of the para-hydroxylated isomer as the metabolite formed in vitro.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,4S,5R,8S,9R,10S,17S)-4,17-Dimethylspiro[18-oxapentacyclo[8.7.2.01,9.04,8.012,17]nonadec-12-ene-5,5'-oxolane]-2',14,19-trione](/img/structure/B571480.png)